2-chloro-N-(2,6-difluorobenzyl)acetamide

Catalog No.
S15874608
CAS No.
1219827-87-8
M.F
C9H8ClF2NO
M. Wt
219.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-(2,6-difluorobenzyl)acetamide

CAS Number

1219827-87-8

Product Name

2-chloro-N-(2,6-difluorobenzyl)acetamide

IUPAC Name

2-chloro-N-[(2,6-difluorophenyl)methyl]acetamide

Molecular Formula

C9H8ClF2NO

Molecular Weight

219.61 g/mol

InChI

InChI=1S/C9H8ClF2NO/c10-4-9(14)13-5-6-7(11)2-1-3-8(6)12/h1-3H,4-5H2,(H,13,14)

InChI Key

IIJIGOITGCLHHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)CCl)F

2-Chloro-N-(2,6-difluorobenzyl)acetamide is an organic compound with the molecular formula C9H8ClF2NOC_9H_8ClF_2NO and a molecular weight of approximately 219.62 g/mol. This compound features a chloro group and a difluorobenzyl moiety, which contribute to its unique chemical properties. Its structure can be represented as follows:

  • Chemical Structure:

Chemical Structure

The compound's properties, including solubility and boiling point, are not extensively documented in the current literature, indicating a need for further investigation into its physical characteristics.

Typical of amides and haloalkanes. Notably, it can participate in nucleophilic substitution reactions due to the presence of the chloro group. Key reactions include:

  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, such as amines or alcohols.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

These reactions are essential for synthesizing derivatives of 2-chloro-N-(2,6-difluorobenzyl)acetamide with potential biological activity.

Research indicates that compounds similar to 2-chloro-N-(2,6-difluorobenzyl)acetamide exhibit significant biological activities. For instance, derivatives of chloroacetamides have been investigated for their anti-inflammatory and analgesic properties. The presence of halogen atoms in such compounds often enhances their biological efficacy .

Specific studies have shown that certain substituted phenoxy acetamides demonstrate notable anti-cancer and anti-inflammatory activities, suggesting that 2-chloro-N-(2,6-difluorobenzyl)acetamide may also possess similar pharmacological effects .

The synthesis of 2-chloro-N-(2,6-difluorobenzyl)acetamide typically involves the reaction of 2,6-difluorobenzylamine with chloroacetyl chloride or chloroacetic acid under controlled conditions. A general synthetic route includes:

  • Formation of the Amide: Reacting 2,6-difluorobenzylamine with chloroacetyl chloride in an organic solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine).
    text
    2,6-Difluorobenzylamine + Chloroacetyl chloride → 2-Chloro-N-(2,6-difluorobenzyl)acetamide

This method allows for high yields and purity of the desired product.

Due to its potential biological activities, 2-chloro-N-(2,6-difluorobenzyl)acetamide may find applications in:

  • Pharmaceutical Development: As a lead compound for developing new anti-inflammatory or analgesic drugs.
  • Chemical Research: As a reagent in organic synthesis for creating more complex molecules.

Several compounds share structural similarities with 2-chloro-N-(2,6-difluorobenzyl)acetamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Chloro-N-(2,6-dimethylphenyl)acetamideC10H12ClNOContains dimethyl instead of difluorobenzyl
N-(2,6-Difluorophenyl)-2-chloroacetamideC8H6ClF2NOLacks the benzyl group; simpler structure
N-(4-Fluorophenyl)-2-chloroacetamideC8H8ClFNOContains a fluorophenyl group

Uniqueness

What sets 2-chloro-N-(2,6-difluorobenzyl)acetamide apart from these compounds is its specific combination of a chloro group and a difluorobenzyl moiety. This unique structure may confer distinct pharmacological properties and reactivity profiles that warrant further exploration in medicinal chemistry.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

219.0262479 g/mol

Monoisotopic Mass

219.0262479 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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